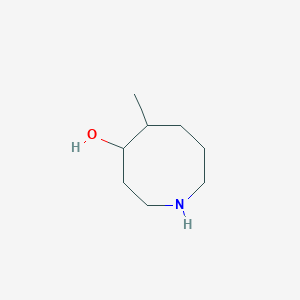
5-Methylazocan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylazocan-4-ol is an organic compound that belongs to the class of azocanes, which are eight-membered nitrogen-containing heterocycles. This compound is characterized by a methyl group attached to the fifth carbon and a hydroxyl group attached to the fourth carbon of the azocane ring. The presence of these functional groups imparts unique chemical properties to this compound, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylazocan-4-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-methyl-1,6-diaminohexane with formaldehyde in the presence of an acid catalyst can lead to the formation of this compound. The reaction conditions typically include moderate temperatures and an acidic environment to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methylazocan-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methyl and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-methylazocan-4-one.
Reduction: Formation of 5-methylazocan-4-amine.
Substitution: Formation of various substituted azocane derivatives.
Applications De Recherche Scientifique
5-Methylazocan-4-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Methylazocan-4-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the methyl group can affect the compound’s hydrophobicity, impacting its interaction with lipid membranes and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methylazocan-4-one: Similar structure but with a ketone group instead of a hydroxyl group.
5-Methylazocan-4-amine: Similar structure but with an amine group instead of a hydroxyl group.
4-Hydroxyazocane: Similar structure but without the methyl group.
Uniqueness
5-Methylazocan-4-ol is unique due to the presence of both a methyl and a hydroxyl group, which impart distinct chemical properties. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research.
Propriétés
Formule moléculaire |
C8H17NO |
|---|---|
Poids moléculaire |
143.23 g/mol |
Nom IUPAC |
5-methylazocan-4-ol |
InChI |
InChI=1S/C8H17NO/c1-7-3-2-5-9-6-4-8(7)10/h7-10H,2-6H2,1H3 |
Clé InChI |
CXIZWTUYQSRJGM-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCNCCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















